![molecular formula C6H3IN2O B13670777 6-Iodooxazolo[4,5-b]pyridine](/img/structure/B13670777.png)
6-Iodooxazolo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodooxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of oxazolo-pyridines This compound is characterized by the presence of an iodine atom at the sixth position of the oxazolo[4,5-b]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodooxazolo[4,5-b]pyridine typically involves the annulation of an oxazole ring to a pyridine ring. One common method includes the intramolecular nucleophilic substitution of a halogen or nitro group in pyridines with an appropriate N–O nucleophile in position 2. For example, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields the desired oxazolo[4,5-b]pyridine derivative .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Iodooxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Cyclization Reactions: Formation of the oxazolo[4,5-b]pyridine ring system through intramolecular cyclization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are not extensively documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) is commonly used for nucleophilic substitution reactions.
Cyclization: Intramolecular cyclization often requires heating and the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions include various substituted oxazolo[4,5-b]pyridine derivatives, depending on the nature of the nucleophile and reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial, anticancer, and antiproliferative activities.
Wirkmechanismus
The mechanism of action of 6-Iodooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . The compound’s biological activities are attributed to its ability to bind to and modulate the function of various proteins and enzymes.
Similar Compounds:
Isoxazolo[4,5-b]pyridine: Similar in structure but lacks the iodine atom.
Thiazolo[4,5-b]pyridine: Contains a sulfur atom instead of oxygen in the ring system.
Imidazo[4,5-b]pyridine: Contains a nitrogen atom in place of oxygen in the ring system.
Uniqueness: this compound is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its non-iodinated counterparts. The iodine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H3IN2O |
---|---|
Molekulargewicht |
246.01 g/mol |
IUPAC-Name |
6-iodo-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3IN2O/c7-4-1-5-6(8-2-4)9-3-10-5/h1-3H |
InChI-Schlüssel |
MURAHPIYYXKZAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1OC=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.